molecular formula C37H27N3Na2O9S3 B7882939 C37H27N3Na2O9S3 CAS No. 6415-98-1

C37H27N3Na2O9S3

Cat. No.: B7882939
CAS No.: 6415-98-1
M. Wt: 799.8 g/mol
InChI Key: MCPLVIGCWWTHFH-UHFFFAOYSA-L
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Description

Methyl Blue (C.I. 42780; Acid Blue 93) is a synthetic triphenylmethane dye with the chemical formula C₃₇H₂₇N₃Na₂O₆S₃. It is an anionic dye, commonly used in biological staining, textile dyeing, and environmental analyses . Its structure features sulfonate groups, which confer water solubility and negative charge, enabling electrostatic interactions with cationic adsorbents . Methyl Blue is also employed in photodegradation studies and pharmacological applications, such as antagonizing the P2X7 receptor .

Properties

CAS No.

6415-98-1

Molecular Formula

C37H27N3Na2O9S3

Molecular Weight

799.8 g/mol

IUPAC Name

disodium;4-[4-[[4-(4-sulfonatoanilino)phenyl]-[4-(4-sulfophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonate

InChI

InChI=1S/C37H29N3O9S3.2Na/c41-50(42,43)34-19-13-31(14-20-34)38-28-7-1-25(2-8-28)37(26-3-9-29(10-4-26)39-32-15-21-35(22-16-32)51(44,45)46)27-5-11-30(12-6-27)40-33-17-23-36(24-18-33)52(47,48)49;;/h1-24,38-39H,(H,41,42,43)(H,44,45,46)(H,47,48,49);;/q;2*+1/p-2

InChI Key

MCPLVIGCWWTHFH-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=NC2=CC=C(C=C2)S(=O)(=O)[O-])C=CC1=C(C3=CC=C(C=C3)NC4=CC=C(C=C4)S(=O)(=O)O)C5=CC=C(C=C5)NC6=CC=C(C=C6)S(=O)(=O)[O-].[Na+].[Na+]

physical_description

Dark-blue powder;  [Hawley]

Origin of Product

United States

Preparation Methods

Nitrosation-Hydrogenation-Oxidation-Addition (NHOA) Method (CN105130926A)

This patent-published method involves four stages:

  • Nitrosation : N,N-dimethylaniline reacts with sodium nitrite in concentrated HCl at 0–2°C to yield p-nitroso-N,N-dimethylaniline.

  • Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the nitroso group to an amine, producing p-amino-N,N-dimethylaniline.

  • Oxidation and Addition : Oxidation with sodium dichromate followed by sodium thiosulfate addition forms 2-amino-5-dimethylaminophenyl thiosulfonic acid.

  • Oxidative Condensation and Cyclization : Reaction with N,N-dimethylaniline in the presence of FeCl₃·6H₂O induces cyclization to methylene blue.

Key Data :

  • Yield: 82–89% (final product).

  • Purity: >95% (HPLC), with demethylation impurity <5%.

  • Temperature Control: Strict maintenance of 0–20°C during critical exothermic steps.

Optimized Thiosulfonic Acid Cyclization (OTAC) Method (CN105399703B)

This method refines the cyclization step using manganese dioxide and zinc chloride:

  • Intermediate Synthesis : N,N-dimethyl-p-phenylenediamine hydrochloride is oxidized to 2-amino-5-dimethylaminophenyl thiosulfonic acid.

  • Condensation : Coupling with N,N-dimethylaniline forms bis(4-dimethylaminophenyl) thiosulfonic acid.

  • Cyclization : Manganese dioxide and ZnCl₂ catalyze ring closure, yielding methylene blue zinc chloride salt, which is neutralized to the final product.

Key Data :

  • Yield: 88–92%.

  • Purity: 97–99% (reduced side products due to ZnCl₂ stabilization).

  • Solvent System: Water/ethanol mixtures enhance solubility during recrystallization.

Table 1: Comparative Analysis of NHOA and OTAC Methods

ParameterNHOA MethodOTAC Method
Starting MaterialN,N-dimethylanilineN,N-dimethyl-p-phenylenediamine hydrochloride
Key ReagentsNaNO₂, FeCl₃·6H₂OMnO₂, ZnCl₂
Reaction Temperature0–20°C25–30°C
Cyclization CatalystFerric chlorideManganese dioxide
Final Yield82–89%88–92%
Purity (HPLC)>95%97–99%
Environmental ImpactLow (aqueous waste)Moderate (heavy metal use)

Critical Factors in Reaction Optimization

Temperature and pH Control

Exothermic reactions during nitrosation and oxidation require precise cooling (0–2°C) to prevent byproducts like N-methylaniline derivatives. The NHOA method employs ice-water baths and phased reagent addition to manage heat dissipation, while the OTAC method operates at milder temperatures (25–30°C) due to MnO₂’s lower activation energy.

Catalytic Systems

  • FeCl₃·6H₂O : Enhances electrophilic substitution in the NHOA method but risks iron contamination.

  • MnO₂/ZnCl₂ : Provides redox stability in OTAC, reducing demethylation byproducts to <2%.

Impurity Profiling and Mitigation

Demethylation impurities (e.g., 3-dimethylamino-7-(methylamino)thiodiphenylamine-5-salt) arise from over-oxidation. HPLC analysis confirms that OTAC’s ZnCl₂-mediated cyclization suppresses these impurities to <2% versus NHOA’s <5%.

Industrial Scalability and Environmental Considerations

Both methods are scalable, but OTAC’s higher yield and purity favor large-scale production despite ZnCl₂’s environmental footprint. NHOA’s aqueous waste streams align with green chemistry principles, though its lower yield increases raw material costs. Recent advances in catalytic recycling (e.g., FeCl₃ recovery) and solvent-free condensation steps are bridging this gap .

Chemical Reactions Analysis

Types of Reactions: Methyl Blue undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medical Applications

1. Treatment of Methemoglobinemia
Methylene blue is primarily known for its role in treating methemoglobinemia, a condition where hemoglobin is unable to effectively release oxygen to body tissues. MB acts as a reducing agent, converting methemoglobin back to hemoglobin. Clinical studies have demonstrated its efficacy in rapidly restoring normal oxygen levels in patients suffering from this condition .

2. Neuroprotective Agent
Recent research highlights methylene blue's potential as a neuroprotective agent. Its antioxidant properties may help mitigate damage from oxidative stress in neurodegenerative diseases such as Alzheimer's and traumatic brain injuries. Studies indicate that MB can inhibit tau protein aggregation, which is a hallmark of Alzheimer's disease .

3. Antiviral Activity
Methylene blue exhibits broad-spectrum antiviral activity against various viruses, including SARS-CoV-2 and influenza virus H1N1. Research shows that when activated by light, MB can effectively inactivate these viruses, making it a candidate for therapeutic use in viral infections .

4. Sepsis and Septic Shock
A systematic review has indicated that methylene blue can improve hemodynamic status in patients with sepsis and septic shock by reducing nitric oxide production, thereby enhancing vasoconstriction. This leads to shorter ICU stays and reduced mechanical ventilation days .

5. Photodynamic Therapy in Cancer Treatment
Methylene blue is being investigated for its role in photodynamic therapy (PDT) for various cancers. Studies have shown that MB can decrease tumor sizes when used in conjunction with light exposure, highlighting its potential as an effective cancer treatment modality .

Biological Applications

1. Staining and Cell Viability Assays
In laboratory settings, methylene blue is widely used for staining nucleic acids and assessing cell viability. It selectively stains non-viable cells blue, allowing researchers to differentiate between live and dead cells easily. This property is particularly useful in microbiological studies and cell culture experiments .

2. Visualization of Nucleic Acids
MB serves as a safer alternative to ethidium bromide for visualizing DNA and RNA during gel electrophoresis. Its strong affinity for nucleic acids enables researchers to visualize these molecules effectively under UV light .

Environmental Applications

1. Synthesis of Eco-Friendly Nanoparticles
Methylene blue has been explored for synthesizing environmentally friendly nanoparticles, particularly silver nanoparticles, which have applications in catalysis and degradation of hazardous substances. This research indicates the potential of MB in advancing sustainable practices within industrial chemistry .

Case Studies

Application Study Reference Findings
Treatment of Methemoglobinemia Rapid restoration of hemoglobin function; effective in acute cases.
Neuroprotection Inhibition of tau aggregation; potential benefits in Alzheimer's disease treatment.
Antiviral Activity Effective against SARS-CoV-2 and H1N1; requires light activation for optimal efficacy.
Sepsis Treatment Reduced ICU stay and mechanical ventilation days; improved hemodynamic parameters observed.
Photodynamic Therapy Significant reduction in tumor sizes across multiple cancer types; promising results with nanopharmaceutics.

Mechanism of Action

The mechanism of action of Methyl Blue involves its interaction with various molecular targets. In biological staining, the dye binds to specific cellular components, allowing for the visualization of structures under a microscope. The dye’s sulfonate groups facilitate its binding to proteins and other cellular components, enhancing its staining properties .

Comparison with Similar Compounds

Key Discrepancies and Clarifications

  • Cationic vs. Anionic Mislabeling: incorrectly labels Methyl Blue as cationic, likely conflating it with Methylene Blue. This highlights the need for precise nomenclature in dye studies .

Biological Activity

Methyl Blue, also known as methylene blue (MB), is a synthetic dye that has been utilized for over a century in various medical applications. Its biological activity encompasses a wide range of therapeutic effects, particularly in antimicrobial, antiviral, and anticancer treatments. This article provides a comprehensive overview of the biological activities of methyl blue, supported by data tables and case studies from recent research findings.

Antimicrobial Activity

Methylene blue exhibits significant antimicrobial properties, particularly against various bacterial strains and biofilms. A study evaluated its effectiveness in vitro against several pathogens, including Staphylococcus aureus and Escherichia coli. The results demonstrated that MB concentrations of 0.1% and 0.05% significantly reduced microbial viability, as indicated by lower colony-forming units (CFUs) compared to control groups without MB exposure .

Table 1: Antimicrobial Effect of Methylene Blue

Bacterial StrainMB ConcentrationCFU Reduction (%)Statistical Significance
Staphylococcus aureus0.1%70p < 0.01
Staphylococcus epidermidis0.05%65p < 0.05
Escherichia coli0.1%60p < 0.01
Candida albicans0.05%50p < 0.05

These findings suggest that MB could be a valuable agent in treating infections related to periprosthetic joint infections (PJI) and other bacterial infections.

Antiviral Activity

Recent studies have highlighted the antiviral properties of methyl blue, particularly against SARS-CoV-2 and influenza virus H1N1. Research indicates that MB demonstrates virucidal activity when combined with light activation, effectively reducing viral loads in infected cells.

Case Study: Efficacy Against SARS-CoV-2

A clinical study involving patients with confirmed SARS-CoV-2 infections assessed the efficacy of MB in promoting viral clearance. The outcomes revealed that patients treated with MB showed a higher rate of virus clearance compared to those receiving a placebo after multiple time intervals:

Table 2: Viral Clearance Rates in SARS-CoV-2 Patients

Time Point (Days)Methylene Blue Group (n=11)Placebo Group (n=8)Statistical Test Result
Day 321χ²(1) = 0.115
Day 642χ²(1) = 0.281
Day 994χ²(1) = 2.170
Day 12106χ²(1) = 0.882
Day 1586χ²(1) = 0.012

These results underscore the potential of MB as a therapeutic option for early-phase viral infections .

Anticancer Activity

Methylene blue has gained attention for its role in photodynamic therapy (PDT), particularly in treating various cancers such as colorectal cancer and melanoma. A systematic review analyzed multiple studies on the efficacy of MB in PDT, revealing significant tumor size reductions across different types of cancer.

Table 3: Summary of Anticancer Studies Using Methylene Blue

Cancer TypeNumber of Studies AnalyzedTumor Size Reduction Observed (%)
Colorectal Tumor5Up to 50
Melanoma3Up to 60
Carcinoma2Up to 55

The findings indicate that methylene blue enhances the effectiveness of cancer therapies when used alongside light activation .

Methylene blue's biological activity is attributed to several mechanisms:

  • Antimicrobial Action : Disruption of bacterial cell membranes and interference with metabolic processes.
  • Antiviral Mechanism : Induction of oxidative stress in viral particles leading to their inactivation.
  • Anticancer Effects : Induction of apoptosis in cancer cells through reactive oxygen species generated during photodynamic therapy.

Q & A

How can researchers determine the adsorption capacity of Methyl Blue using biochar-based materials?

Methodological Answer:
To determine adsorption capacity, conduct batch experiments under controlled conditions (pH, temperature, initial dye concentration). Prepare biochar (e.g., loquat seed biochar) via pyrolysis, and characterize it using BET analysis for surface area and pore volume . Perform adsorption isotherm studies using the Langmuir model, which assumes monolayer adsorption. Calculate maximum adsorption capacity (qmaxq_{\text{max}}) using the formula:

qmax=C0Cem×Vq_{\text{max}} = \frac{C_0 - C_e}{m} \times V

where C0C_0 and CeC_e are initial and equilibrium concentrations (mg/L), mm is adsorbent mass (g), and VV is solution volume (L). Validate results with R2R^2 values (>0.99 indicates strong fit) .

How should researchers resolve contradictions between adsorption isotherm models and kinetic data in Methyl Blue removal studies?

Advanced Analysis:
Contradictions arise when isotherm models (e.g., Langmuir) suggest monolayer adsorption, but kinetic data (e.g., pseudo-second-order) imply chemisorption. To resolve this:

Compare R2R^2 values and error metrics (e.g., RMSE) across models.

Analyze thermodynamic parameters (e.g., ΔG < 0 indicates spontaneity) to distinguish physical vs. chemical processes.

Cross-validate with FT-IR or XPS to identify functional groups involved in adsorption .
Example: In loquat seed biochar studies, Langmuir R2=0.998R^2 = 0.998 aligned with pseudo-second-order kinetics (R2=0.999R^2 = 0.999), suggesting chemisorption dominates despite monolayer assumptions .

What statistical approaches optimize photocatalytic degradation parameters for Methyl Blue?

Methodological Guidance:
Use response surface methodology (RSM) with a central composite design to optimize variables (e.g., pH, catalyst dosage, dye concentration). For Ag-doped TiO₂, RSM revealed optimal conditions: pH 3, 0.2 g/L catalyst, and 10 mg/L dye concentration, achieving 98% degradation . Validate models using ANOVA (p<0.05p < 0.05 indicates significance).

What are best practices for documenting experimental procedures to ensure reproducibility in Methyl Blue research?

Reproducibility Protocols:

Detail synthesis steps (e.g., coprecipitation for Fe₃O₄@NCQDs nanocomposites) with precursor ratios and calcination temperatures .

Specify instrumentation settings (e.g., XRD scan rate: 2°/min; SEM acceleration voltage: 15 kV) .

Include raw data in supplementary materials (e.g., adsorption isotherm datasets) .

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for method clarity .

How can doped TiO₂ nanoparticles be designed for enhanced Methyl Blue degradation?

Synthesis Strategy:
Dope TiO₂ with transition metals (e.g., Co, Ni) to reduce bandgap energy and improve visible-light absorption. Example: Ni,Co-TiO₂ NPs achieved 88.9% MB degradation by lowering the bandgap from 3.2 eV (pure TiO₂) to 2.5 eV . Characterize using UV-DRS and Tauc plots to confirm bandgap reduction.

How should thermodynamic parameters be interpreted in Methyl Blue adsorption studies?

Advanced Interpretation:

  • ΔG (Gibbs free energy): Negative values (e.g., −7.569 kJ/mol for β-ER biochar) indicate spontaneity .
  • ΔH (Enthalpy): Negative values (e.g., −17.592 kJ/mol for mb-ER) suggest exothermic processes .
  • ΔS (Entropy): Positive values imply increased disorder at the solid-liquid interface.

Which analytical techniques confirm structural integrity of nanocomposites post-degradation?

Characterization Workflow:

SEM/TEM: Assess morphology changes (e.g., pore collapse in biochar after adsorption) .

XRD: Check crystallinity (e.g., retained anatase phase in TiO₂ post-degradation) .

FT-IR: Identify functional group alterations (e.g., −OH or −COOH peak shifts) .

XPS: Verify oxidation states (e.g., Co²⁺/Co³⁺ in doped TiO₂) .

How can researchers adhere to FAIR principles when publishing Methyl Blue data?

Data Management:

Persistent Identifiers: Assign DOIs to datasets via repositories like Zenodo .

Metadata: Include experimental conditions (e.g., pH 6, 25°C) and instrument models .

Machine-Readable Formats: Share spectral data as .csv or .txt files .

Licensing: Use CC-BY for open access, ensuring proper attribution .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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C37H27N3Na2O9S3
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C37H27N3Na2O9S3

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